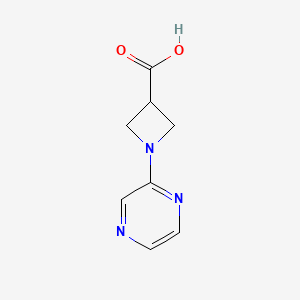
1-(3,5-Dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization
New Diheteroaryl Derivatives : The synthesis of new diheteroaryl derivatives, including thienothiophene derivatives, involves the treatment of specific ethanone compounds, showcasing the importance of dimethylpyrazin-2-yl)ethanone derivatives as intermediates in organic synthesis (Mabkhot, Al-Majid, & Alamary, 2011).
Cytotoxic Effects : Research on the synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives aimed to explore their cytotoxic effects against various cancer cell lines, indicating potential applications in the development of new anticancer agents (Alagöz et al., 2021).
Chemical Properties and Applications
Nano Detection and Chemosensory Applications : The development of chromone-based fluorescent organic nanoparticles (FONPs) for the nano molar detection of Al3+ in aqueous media and soil demonstrates the utility of ethanone derivatives in environmental monitoring and analysis (Kaur et al., 2014).
Molecular Structure Analysis : The study of the molecular structure of complexes, such as tris(trans-dichloro(μ-(1,2-bis(3,5-dimethylpyrazol-1-yl)ethane-N,N')) palladium(II)), reveals intricate details about the coordination chemistry and potential applications in catalysis and material science (Baker et al., 1995).
Potential Biological Activities
- Antimicrobial Activity : The synthesis of novel 3,4-disubstituted pyrazole derivatives and their evaluation for antimicrobial activity highlight the potential use of these compounds in developing new antimicrobial agents, showcasing the importance of the core ethanone structure in medicinal chemistry (Akula, Chandrul, & DVRN, 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compounds 1-(3,5-Dimethylpyrazin-2-yl)ethanone and 1-(3,6-dimethylpyrazin-2-yl)ethanone involves the reaction of the corresponding pyrazine derivatives with ethanone. The reaction is expected to occur under mild conditions and yield the desired products in good yields.", "Starting Materials": [ "3,5-dimethylpyrazine", "3,6-dimethylpyrazine", "Ethanone", "Sodium hydroxide", "Hydrochloric acid", "Water", "Organic solvents (e.g. ethanol, dichloromethane)" ], "Reaction": [ "Step 1: Preparation of 1-(3,5-Dimethylpyrazin-2-yl)ethanone", "a. Dissolve 3,5-dimethylpyrazine (1.0 g, 9.2 mmol) in ethanol (10 mL) and add ethanone (1.2 g, 18.4 mmol) to the solution.", "b. Add sodium hydroxide (0.5 g, 12.5 mmol) to the mixture and stir the reaction mixture at room temperature for 24 hours.", "c. Acidify the reaction mixture with hydrochloric acid and extract the product with dichloromethane.", "d. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product as a yellow solid.", "Step 2: Preparation of 1-(3,6-dimethylpyrazin-2-yl)ethanone", "a. Dissolve 3,6-dimethylpyrazine (1.0 g, 9.2 mmol) in ethanol (10 mL) and add ethanone (1.2 g, 18.4 mmol) to the solution.", "b. Add sodium hydroxide (0.5 g, 12.5 mmol) to the mixture and stir the reaction mixture at room temperature for 24 hours.", "c. Acidify the reaction mixture with hydrochloric acid and extract the product with dichloromethane.", "d. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product as a yellow solid." ] } | |
CAS番号 |
72797-17-2 |
分子式 |
C16H20N4O2 |
分子量 |
300.362 |
IUPAC名 |
1-(3,5-dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/2C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5;1-5-4-9-6(2)8(10-5)7(3)11/h2*4H,1-3H3 |
InChIキー |
NDBQNZIIKYINBV-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=N1)C(=O)C)C.CC1=CN=C(C(=N1)C)C(=O)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-phenyl-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2897587.png)
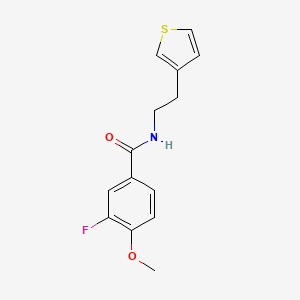
![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2897589.png)
![N-(3-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2897590.png)
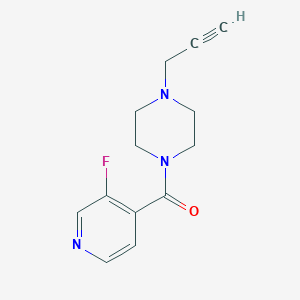
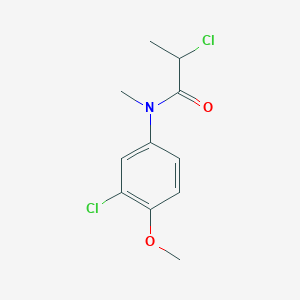
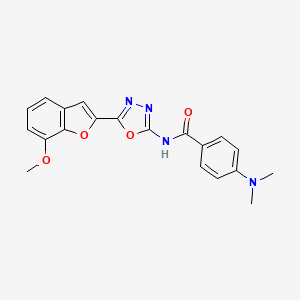
![(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2897595.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2897598.png)
![N-[3-(3,5-Dichloroanilino)-3-oxopropyl]oxirane-2-carboxamide](/img/structure/B2897601.png)
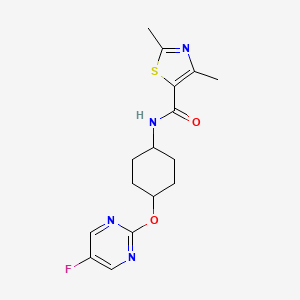
![5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2897604.png)
